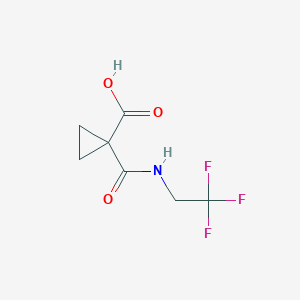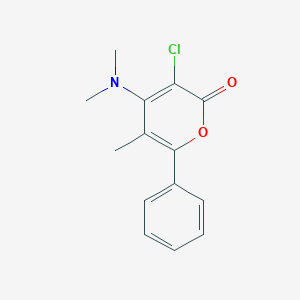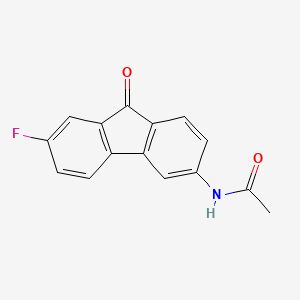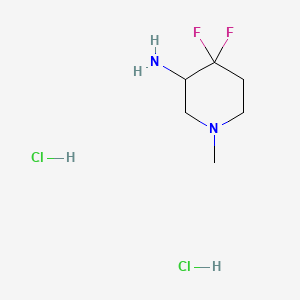
4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride is a chemical compound with the molecular formula C6H13Cl2F2N It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride typically involves the fluorination of a piperidine derivative. One common method is the reaction of 1-methylpiperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
化学反应分析
Types of Reactions
4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.
科学研究应用
4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to natural ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity. This interaction can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
4,4-Difluoro-1-methylpiperidine: A closely related compound with similar chemical properties.
3,3-Difluoro-1-methylpiperidine: Another derivative with fluorine atoms at different positions.
4,4-Difluoro-1-methylpiperidin-4-one: A ketone derivative with different reactivity.
Uniqueness
4,4-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C6H14Cl2F2N2 |
|---|---|
分子量 |
223.09 g/mol |
IUPAC 名称 |
4,4-difluoro-1-methylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H12F2N2.2ClH/c1-10-3-2-6(7,8)5(9)4-10;;/h5H,2-4,9H2,1H3;2*1H |
InChI 键 |
OAXCHCPWHCASJZ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C(C1)N)(F)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


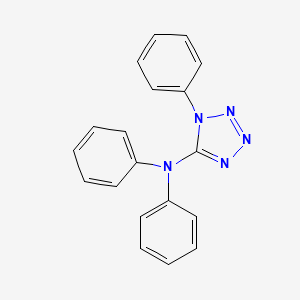
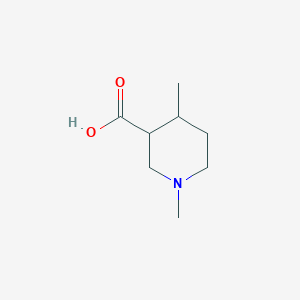
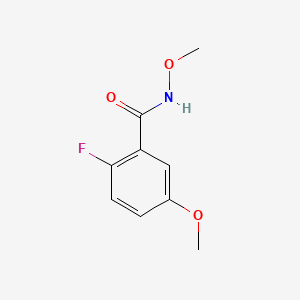
![1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro-](/img/structure/B14015292.png)
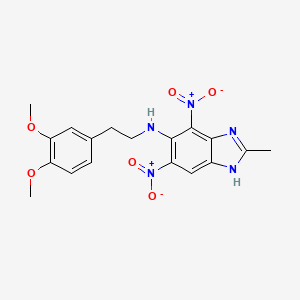
![2,2,2-trifluoro-N-[2-(5-hydroxy-3,6-dimethoxy-2-oxo-9,10-dihydrophenanthren-4a-yl)ethyl]-N-methylacetamide](/img/structure/B14015310.png)
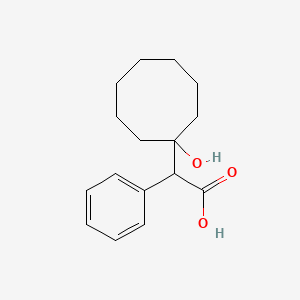
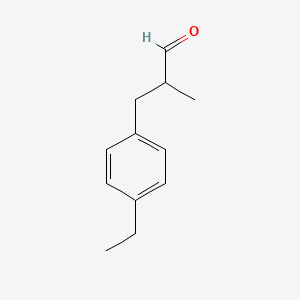
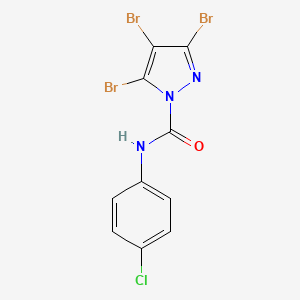
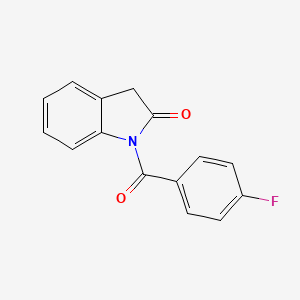
![2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14015347.png)
